1-Ethenyl-1H-imidazole-2-carboxaldehyde
Overview
Description
“1-Ethenyl-1H-imidazole-2-carboxaldehyde” is a chemical compound . It is used as a synthetic intermediate . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) .
Synthesis Analysis
Recent advances in the synthesis of imidazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-imidazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C6H6N2O .Chemical Reactions Analysis
“this compound” affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 122.13 . It is a powder with a melting point of 48-51 .Scientific Research Applications
Luminescence Sensing
Two dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and show potential as fluorescence sensors for benzaldehyde-based derivatives due to their selective sensitivity. These complexes exhibit characteristic emission bands of Eu(3+) or Tb(3+) ions, highlighting their application in luminescence sensing (Shi et al., 2015).
Synthesis of Heterocyclic Compounds
The reflux of imidazole-2-carboxaldehyde with 2-aminothiophenol in ethanol under aerobic conditions yields 2-hetaryl-substituted 1,3-benzothiazoles. This reaction pathway opens avenues for synthesizing heterocyclic compounds with potential applications in various scientific domains (Barskaya et al., 2015).
Pharmaceutical Compound Synthesis
A new method for preparing pharmaceutically interesting compounds, 1-benzyl-, 1-methyl-, and 1H-5-[(2-oxo-2-phenyl)ethyl]imidazoles, has been developed. These compounds were synthesized using various starting materials and methods, demonstrating the versatility of imidazole derivatives in pharmaceutical chemistry (Aulaskari et al., 2000).
Environmental Chemistry
The formation of imidazole, imidazole-2-carboxaldehyde, and 2,2-bis-1H-imidazole from glyoxal reactions in aqueous ammonium solutions at neutral pH has been studied. This research provides insights into environmentally-friendly synthetic procedures for imidazoles, relevant for pharmacology, chemistry, optics, and electronics (Maxut et al., 2015).
Ionic Liquid Catalysis
The synthesis of imidazoles in ionic liquids demonstrates a dual catalytic effect, distinguishing between solvent effects and catalysis. This study offers a computational insight into the mechanisms of imidazole synthesis, highlighting the catalytic and solvation roles of ionic liquids (Abdullayev et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-ethenylimidazole-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-8-4-3-7-6(8)5-9/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNDLAPCZBKHFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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